4-Tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester
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Overview
Description
4-Tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester is a chemical compound with a complex structure that includes a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group. This compound is often used in organic synthesis and pharmaceutical research due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester typically involves the protection of the amino group on the piperidine ring with a tert-butoxycarbonyl group. This is followed by esterification of the carboxylic acid group with methanol. The reaction conditions often include the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, including piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted piperidine derivatives .
Scientific Research Applications
4-Tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-Tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester involves the protection of amino groups with the Boc group. This protection is crucial in multi-step organic syntheses, as it prevents unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
4-N-Boc-piperidine: Similar in structure but lacks the carboxylic acid methyl ester group.
Ethyl N-Boc-4-methylpiperidine-4-carboxylate: Contains an ethyl ester instead of a methyl ester.
N-Boc-4-piperidineethanol: Features a hydroxyl group instead of a carboxylic acid ester.
Uniqueness
4-Tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester is unique due to its combination of a Boc-protected amino group and a methyl ester functional group. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
Properties
CAS No. |
1219357-31-9 |
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Molecular Formula |
C12H22N2O4 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-5-6-13-9(7-8)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16) |
InChI Key |
YGLGJWJSCISLPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC(C1)C(=O)OC |
Origin of Product |
United States |
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